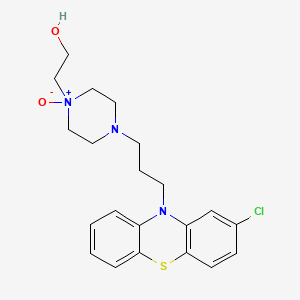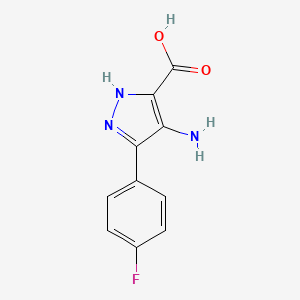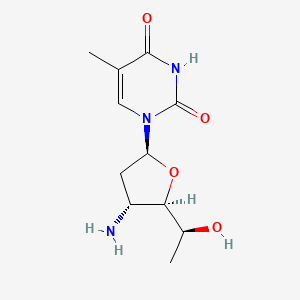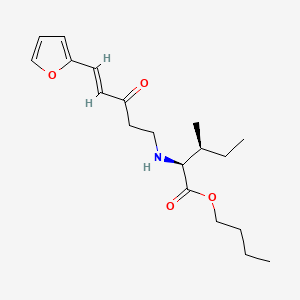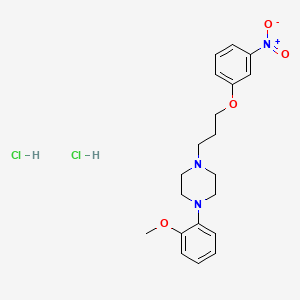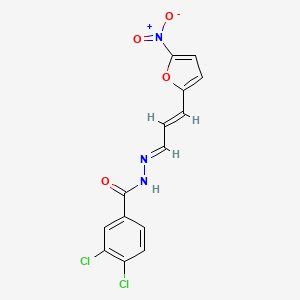
3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorobenzoic acid moiety and a nitrofuranyl-propenylidene hydrazide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide typically involves multiple steps. One common method starts with the preparation of 3,4-dichlorobenzoic acid, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is subsequently reacted with 5-nitro-2-furanyl-2-propenal under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorobenzoic acid moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and strong oxidizing agents like potassium permanganate (for oxidation). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide involves its interaction with specific molecular targets. The nitro group is known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzoic acid hydrazide: Lacks the nitrofuranyl-propenylidene group, resulting in different chemical and biological properties.
5-Nitro-2-furanyl-2-propenylidene hydrazide: Lacks the dichlorobenzoic acid moiety, affecting its reactivity and applications.
Uniqueness
The uniqueness of 3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide lies in its combined functional groups, which impart distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.
Properties
CAS No. |
85562-40-9 |
|---|---|
Molecular Formula |
C14H9Cl2N3O4 |
Molecular Weight |
354.1 g/mol |
IUPAC Name |
3,4-dichloro-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C14H9Cl2N3O4/c15-11-5-3-9(8-12(11)16)14(20)18-17-7-1-2-10-4-6-13(23-10)19(21)22/h1-8H,(H,18,20)/b2-1+,17-7+ |
InChI Key |
SVHFCYSEYNBNNE-MRCMUJTASA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)N/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


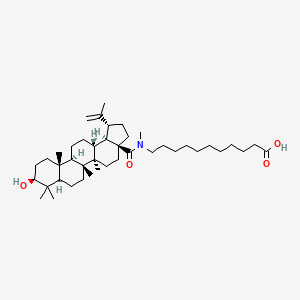
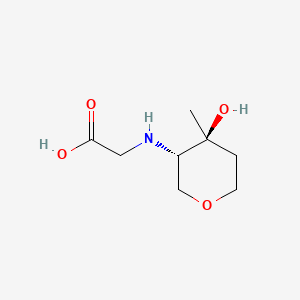
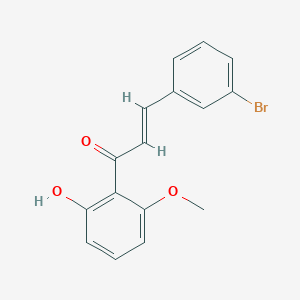

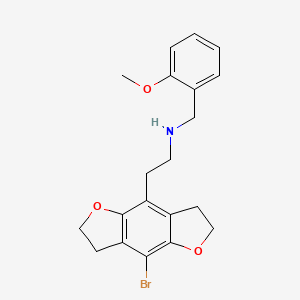
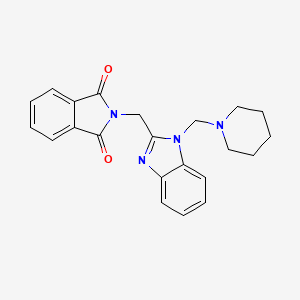

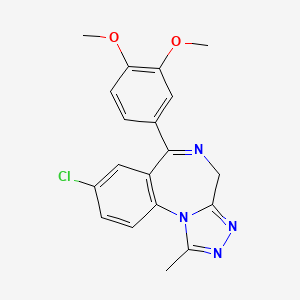
![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)
